molecular formula C24H26N4O3 B2568988 3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890631-73-9

3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2568988
CAS RN: 890631-73-9
M. Wt: 418.497
InChI Key: MPODYFBBTCNTCO-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . The compound also contains diphenylamine moieties, which are common in various pharmaceuticals and organic materials .


Molecular Structure Analysis

The molecular formula of the compound is C24H26N4O3 . It contains a pyrazolo[1,5-a]pyrimidine core with various substitutions at different positions.


Physical And Chemical Properties Analysis

The exact physical and chemical properties would depend on the specific structure of the compound. Factors that could influence these properties include the presence of polar functional groups, the overall molecular size and shape, and the presence of aromatic systems .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information on its safety and hazards. As with all chemicals, it should be handled with appropriate safety precautions to minimize risk .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and related derivatives. This could include in vitro and in vivo studies to evaluate their potential therapeutic effects .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-6-31-19-10-8-18(9-11-19)26-22-13-15(2)25-24-23(16(3)27-28(22)24)17-7-12-20(29-4)21(14-17)30-5/h7-14,26H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPODYFBBTCNTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

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